molecular formula C25H26FN3O3S B3973134 N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

Cat. No. B3973134
M. Wt: 467.6 g/mol
InChI Key: SJNKJVLRMSZSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as F15599 and has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide involves its binding to the 5-HT1A receptor. This binding results in the activation of the receptor, which leads to the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This modulation is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all involved in the regulation of mood and anxiety. This compound has also been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide. One potential direction is the development of new derivatives of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is also potential for the use of this compound in the development of new antidepressant and anxiolytic drugs.

Scientific Research Applications

N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression.

properties

IUPAC Name

N-benzyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-23-13-7-8-14-24(23)27-15-17-28(18-16-27)25(30)20-29(19-21-9-3-1-4-10-21)33(31,32)22-11-5-2-6-12-22/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNKJVLRMSZSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide
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N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide
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N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide
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N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide
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N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide
Reactant of Route 6
N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

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